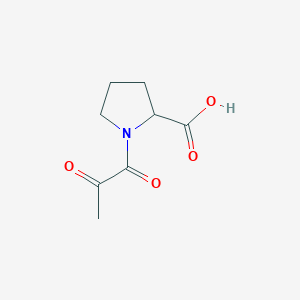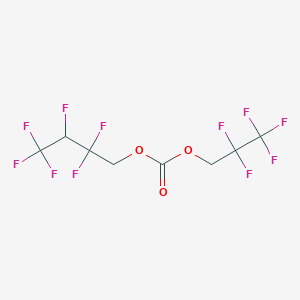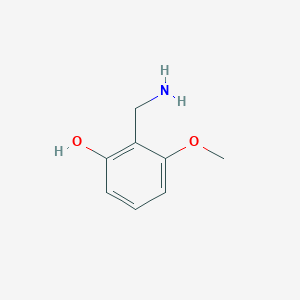
2-Amino-4-methoxy-5-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxy-5-(methylsulfanyl)benzamide is an organic compound with the molecular formula C9H12N2O2S It is a benzamide derivative characterized by the presence of an amino group, a methoxy group, and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and methylthiol.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with methylthiol in the presence of a base such as triethylamine to form 4-methoxy-5-(methylsulfanyl)benzoic acid.
Amidation: The intermediate 4-methoxy-5-(methylsulfanyl)benzoic acid is then subjected to amidation with ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted benzamides
Scientific Research Applications
2-Amino-4-methoxy-5-(methylsulfanyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxybenzoic acid: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
4-Methoxy-5-(methylsulfanyl)benzoic acid: Lacks the amino group, which may influence its ability to participate in certain chemical reactions and interactions.
2-Amino-5-(methylsulfanyl)benzoic acid: Similar structure but lacks the methoxy group, potentially altering its properties.
Uniqueness
2-Amino-4-methoxy-5-(methylsulfanyl)benzamide is unique due to the presence of all three functional groups (amino, methoxy, and methylsulfanyl) on the benzene ring
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-4-methoxy-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H12N2O2S/c1-13-7-4-6(10)5(9(11)12)3-8(7)14-2/h3-4H,10H2,1-2H3,(H2,11,12) |
InChI Key |
YYYQQRLCEXNTDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)

![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)
